molecular formula C8H6FN3O B1384315 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one CAS No. 877825-72-4

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Numéro de catalogue: B1384315
Numéro CAS: 877825-72-4
Poids moléculaire: 179.15 g/mol
Clé InChI: QWHMKSRMYPVROB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C8H6FN3O and its molecular weight is 179.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

“6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one” a été identifié comme un composé potentiel dans le développement de médicaments anticancéreux. Les dérivés de la quinazoline, y compris ce composé, se sont avérés prometteurs pour inhiber la croissance des cellules cancéreuses. L'introduction d'atomes de fluor dans les composés organiques conduit souvent à une activité biologique accrue, ce qui, dans le cas du cancer, pourrait signifier des propriétés anticancéreuses plus puissantes .

Agents antibactériens et antifongiques

Le motif structural de la quinazolinone est connu pour présenter des activités antibactériennes et antifongiques significatives. Les substituants amino et fluoro sur le cycle quinazolinone peuvent être modifiés pour cibler des souches bactériennes et fongiques spécifiques, faisant de “this compound” un échafaudage précieux pour le développement de nouveaux agents antimicrobiens .

Médicaments antihypertenseurs

Les quinazolinones ont été explorées pour leur utilisation potentielle dans le traitement de l'hypertension. La présence des groupes amino et fluoro peut améliorer l'affinité de liaison de ces molécules aux cibles biologiques impliquées dans la régulation de la pression artérielle, suggérant que “this compound” pourrait servir de composé de tête pour les médicaments antihypertenseurs .

Inhibition des kinases

Ce composé sert d'intermédiaire dans la synthèse d'inhibiteurs de kinases. Les kinases sont des enzymes qui jouent un rôle crucial dans la transduction du signal et sont des cibles pour le développement de médicaments contre diverses maladies, y compris le cancer. Le groupe fluoro en particulier peut améliorer la sélectivité et la puissance des inhibiteurs de kinases .

Agents antiviraux

La structure centrale de la quinazolinone est également associée à une activité antivirale. Des modifications du noyau, telles que l'ajout d'un groupe amino et fluoro, peuvent conduire à des composés qui interfèrent avec les processus de réplication virale. “this compound” pourrait être un point de départ pour la synthèse de nouveaux médicaments antiviraux .

Troubles neurologiques

Les quinazolinones ont été étudiées pour leurs effets thérapeutiques potentiels sur les troubles neurologiques. Elles peuvent agir comme des ligands pour divers récepteurs neurotransmetteurs, ce qui peut être bénéfique pour traiter des affections telles que la dépression, l'anxiété et l'épilepsie. Le motif de substitution spécifique de “this compound” pourrait influencer son activité dans le système nerveux central .

Activité Biologique

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazolinone core with an amino group at position 6 and a fluorine atom at position 7. This structural configuration is crucial for its biological activity, influencing its interaction with molecular targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. By binding to the active sites of these enzymes, it disrupts cellular signaling pathways that promote tumor growth .
  • Cytotoxic Effects : Studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, particularly breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The cytotoxicity is often compared to established chemotherapeutic agents like lapatinib .

Cytotoxicity Studies

The biological activity of this compound has been evaluated through various in vitro studies. Table 1 summarizes the cytotoxic effects against different cancer cell lines:

CompoundCell LineIC50 (µM)Comparison Control (Lapatinib)
6-Amino-7-fluoro...MCF-70.20 ± 0.025.90 ± 0.74
A27800.14 ± 0.0312.11 ± 1.03
Other LinesVariable-

The IC50 values indicate that the compound exhibits potent activity, significantly lower than the positive control lapatinib in both cell lines studied.

Case Studies and Research Findings

  • Cytotoxicity Against MCF-7 and A2780 : A study synthesized various derivatives of quinazolinone and evaluated their cytotoxicity against MCF-7 and A2780 cells. The findings revealed that compounds similar to this compound showed enhanced cytotoxicity compared to traditional treatments .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to inhibit specific kinases leads to apoptosis in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls .
  • Antimicrobial Activity : Preliminary studies also indicated potential antimicrobial properties against certain bacterial strains, suggesting a broader therapeutic application beyond oncology.

Future Directions

Given its promising biological activity, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.
  • Clinical Trials : Assessing its potential as a therapeutic agent in clinical settings for cancer treatment.

Propriétés

IUPAC Name

6-amino-7-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHMKSRMYPVROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877825-72-4
Record name 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 2
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 3
Reactant of Route 3
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 4
Reactant of Route 4
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 5
Reactant of Route 5
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Reactant of Route 6
Reactant of Route 6
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one
Customer
Q & A

Q1: What is the role of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one in the synthesis of Afatinib Dimaleate?

A1: this compound serves as a crucial starting material in the synthesis of Afatinib Dimaleate []. The synthesis process, as described in the research, involves a series of reactions including substitution with (S)-3-hydroxytetrahydrofuran, reduction, amidation, condensation, and finally, salt formation to yield Afatinib Dimaleate.

Q2: Could you elaborate on the significance of the "substitution reaction" mentioned in the synthesis process?

A2: The paper highlights a "substitution reaction" between this compound and (S)-3-hydroxytetrahydrofuran []. While the specific details of this reaction are not elaborated upon in the provided abstract, this step is likely crucial for introducing the chiral center present in the Afatinib Dimaleate structure. Further investigation into the reaction conditions and mechanism would be beneficial to fully understand its significance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.